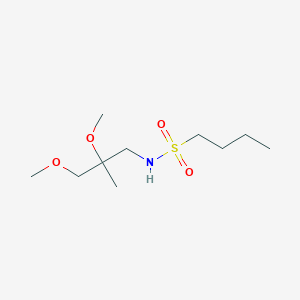![molecular formula C12H15N3O2 B2467193 ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate CAS No. 1245806-50-1](/img/structure/B2467193.png)
ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate is a versatile small molecule scaffold used primarily in research and development. This compound is part of the pyrazolo[3,4-b]pyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction is carried out under specific conditions to ensure the formation of the desired product . The process involves cyclization through the N(H)1/NH2 dinucleophilic centers to form the pyrazolo[3,4-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoracetic acid for condensation reactions, hydrogen for reduction reactions, and aryl boronic acids for Suzuki coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive desulfurization can yield simpler derivatives, while Suzuki coupling can introduce aryl groups .
Aplicaciones Científicas De Investigación
Ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate involves its interaction with specific molecular targets. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. This inhibition occurs through the binding of the compound to the kinase domain, preventing its activation and subsequent signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
Ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate is unique due to its specific substitution pattern, which allows for diverse chemical modifications and biological activities. Its ability to inhibit TRKs and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
ethyl 3-(5-methylpyrazolo[3,4-b]pyridin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-17-11(16)4-5-15-8-10-6-9(2)7-13-12(10)14-15/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJPWOVEIHGXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C2C=C(C=NC2=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(3-chlorophenyl)methoxy]phenol](/img/structure/B2467113.png)



![N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2467118.png)
![3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2467119.png)
![8-ethoxy-2-(3-fluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2467123.png)
![N-({[(furan-2-yl)methyl]carbamothioyl}amino)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2467125.png)
![N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2467127.png)

![2-{[1-(2,3-Dimethoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2467130.png)
![N-(4-ACETYLPHENYL)-2-{[3-(1H-1,3-BENZODIAZOL-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2467131.png)

